

Introduction: A Scientist's Perspective on (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,6S)-2,6-dimethylmorpholine

Cat. No.: B103887

[Get Quote](#)

(2S,6S)-2,6-dimethylmorpholine is a chiral amine that serves as a valuable building block in modern synthetic chemistry, particularly within the pharmaceutical industry.^[1] Its defined stereochemistry makes it a crucial component for creating complex, optically pure molecules, where precise three-dimensional arrangement is paramount to biological activity. This compound is the trans-isomer of 2,6-dimethylmorpholine.^[2] As researchers and drug development professionals, our ability to innovate with such reagents is directly linked to our capacity to handle them with the utmost respect for their chemical nature and potential hazards.

This guide moves beyond a simple recitation of safety data. It is designed to provide a comprehensive operational framework for the safe and effective use of **(2S,6S)-2,6-dimethylmorpholine** in a laboratory setting. We will explore not just what to do, but why we do it, grounding our protocols in the fundamental chemical and toxicological properties of the substance. By understanding the causality behind each handling guideline, we empower ourselves to work more safely, mitigate risks effectively, and ensure the integrity of our research.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's physical properties is the foundation of safe handling. These characteristics dictate its behavior under various laboratory conditions, from storage to reaction quenching.

Structural and General Information

(2S,6S)-2,6-dimethylmorpholine is a substituted morpholine derivative. The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. The "(2S,6S)" designation specifies the stereochemistry at the two chiral centers, indicating that both methyl groups are in a trans configuration relative to each other on the ring.

(2S,6S)-2,6-dimethylmorpholine b

[Click to download full resolution via product page](#)

Caption: Chemical structure of **(2S,6S)-2,6-dimethylmorpholine**.

Physicochemical Data

The following table summarizes key quantitative data for 2,6-dimethylmorpholine. It is crucial to note that some data is reported for the general compound or its isomers, as specific data for the (2S,6S) enantiomer is not always available. This highlights the importance of treating the specific isomer with the same, if not greater, level of caution as the well-documented mixture.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	[2] [3] [4]
Molecular Weight	115.17 g/mol	[2] [3] [4]
CAS Number	276252-73-4	[2] [3] [4]
Appearance	Clear liquid	[5] [6]
Boiling Point	146.6 - 147 °C at 760 mmHg	[4] [6]
Melting Point	-85 °C (-121 °F)	[5] [6] [7]
Density	~0.935 g/mL at 25 °C	
Flash Point	41.5 - 48 °C (106.7 - 118.4 °F) [Closed Cup]	[8] [9]
Water Solubility	Miscible / Soluble (≥ 0.1 mg/mL)	[5] [6] [7] [9] [10]
Vapor Density	4 (Air = 1)	[7]

The flash point, falling between 41.5°C and 48°C, is of particular importance.[\[8\]](#)[\[9\]](#) This classifies the compound as a flammable liquid, meaning it does not require significant heating to generate vapors that can form an ignitable mixture with air.[\[5\]](#)[\[7\]](#) Its vapor is also four times denser than air, indicating that in the event of a spill, vapors will tend to accumulate in low-lying areas, posing a persistent ignition risk.[\[7\]](#)

Section 2: Hazard Identification and Risk Assessment

(2S,6S)-2,6-dimethylmorpholine presents a multi-faceted hazard profile that demands a comprehensive risk assessment before any laboratory work commences. The primary risks are its flammability, corrosivity, and acute toxicity upon contact or ingestion.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.

Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 3	H226: Flammable liquid and vapor
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage
Serious Eye Damage	Category 1	H318: Causes serious eye damage

(Source: Aggregated from multiple suppliers and databases)[2][5][9][11]

The classification as "Skin Corrosion, Category 1B" is critical; it signifies that the material can cause irreversible damage to the skin after exposure.[2][9] This is a more severe classification than simple irritation and underscores the necessity of stringent personal protective equipment (PPE) protocols.

Toxicological Profile

- Dermal (Skin) Contact: The compound is harmful if absorbed through the skin and can cause severe chemical burns.[9][10] The amine functional group contributes to its corrosive nature, allowing it to readily damage tissue.
- Ocular (Eye) Contact: Direct contact will cause serious, potentially irreversible eye damage. [5][9][10] The corrosive properties necessitate immediate and prolonged irrigation if an exposure occurs.
- Ingestion: It is harmful if swallowed, capable of causing severe burns to the gastrointestinal tract.[9][10]
- Inhalation: Vapors can cause chemical burns to the respiratory tract.[10] Symptoms may include a burning sensation, coughing, and shortness of breath.[10]

Reactivity and Stability

- Stability: The compound is stable under recommended storage conditions.[9][10]
- Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[7][9] Reactions with these materials can be exothermic and violent.
- Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NO_x) and carbon monoxide/dioxide.[9][10]

Section 3: Standard Operating Procedures for Safe Handling

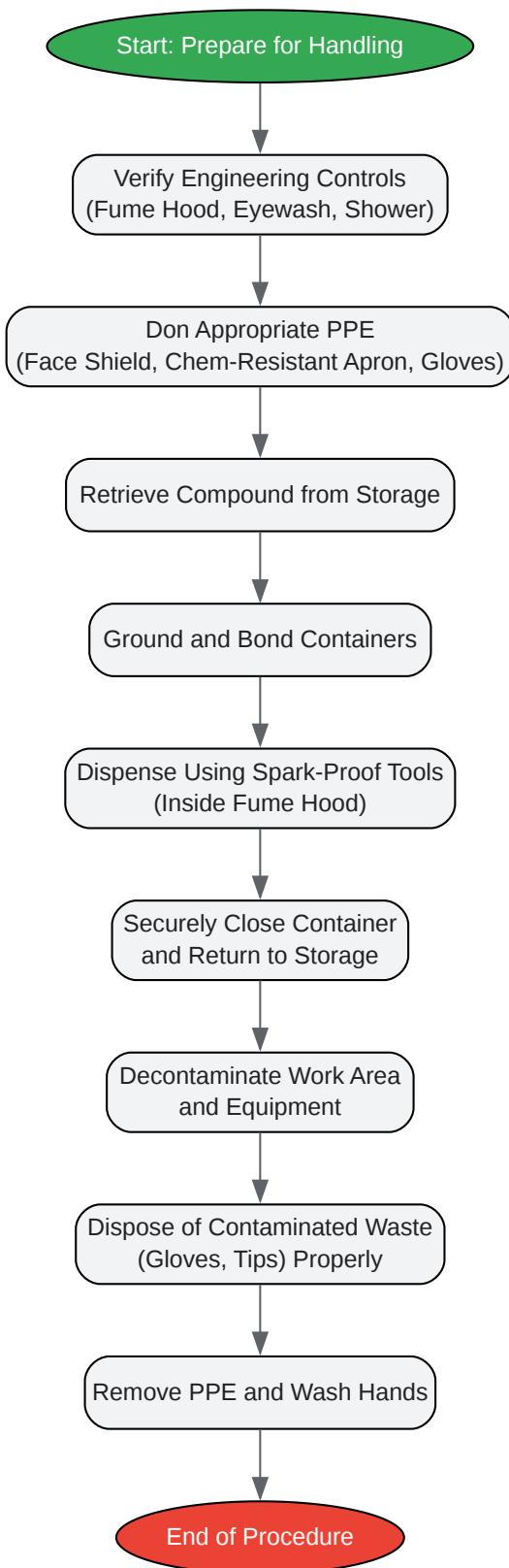
The following protocols are designed as a self-validating system. Adherence to each step is critical for establishing a safe operating environment.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is to handle the material within a certified chemical fume hood.[9][10] This is non-negotiable. The fume hood provides essential ventilation to prevent the accumulation of flammable and toxic vapors in the laboratory workspace. All equipment used for handling, including balances for weighing, should be located within the fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[10][12]

Personal Protective Equipment (PPE)

A standard laboratory coat is insufficient. A layered approach to PPE is required:


- Body Protection: Wear a chemically resistant apron over a flame-resistant lab coat.
- Hand Protection: Use appropriate protective gloves (e.g., nitrile or neoprene) and inspect them for tears or holes before each use.[8] Given the corrosive nature of the compound, consider double-gloving. Contaminated gloves must be disposed of properly; do not reuse them.
- Eye/Face Protection: Wear tightly fitting safety goggles.[8] Due to the severe eye damage risk, a full-face shield must be worn over the goggles during any transfer or reaction

setup/workup procedure.

- Respiratory Protection: For weighing and transfers, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended to prevent inhalation of vapors.[5]

Step-by-Step Handling Protocol

- Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary glassware and equipment.
- Dispensing:
 - Ground and bond the container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[8][12]
 - Use spark-proof tools for all operations.[9][10]
 - Slowly dispense the required amount of liquid using a syringe or cannula technique for transfers between sealed vessels. For transfers to open vessels, pour slowly to minimize splashing.
- During Reaction: Keep the reaction vessel clearly labeled and ensure it remains within the fume hood. Maintain negative pressure in the hood at all times.
- Post-Handling: Tightly close the source container.[9][10] Decontaminate any surfaces that may have been exposed. Wash hands thoroughly with soap and water after removing gloves.[9]

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **(2S,6S)-2,6-dimethylmorpholine**.

Section 4: Storage and Waste Management

Storage Protocol

Improper storage is a common cause of laboratory incidents.

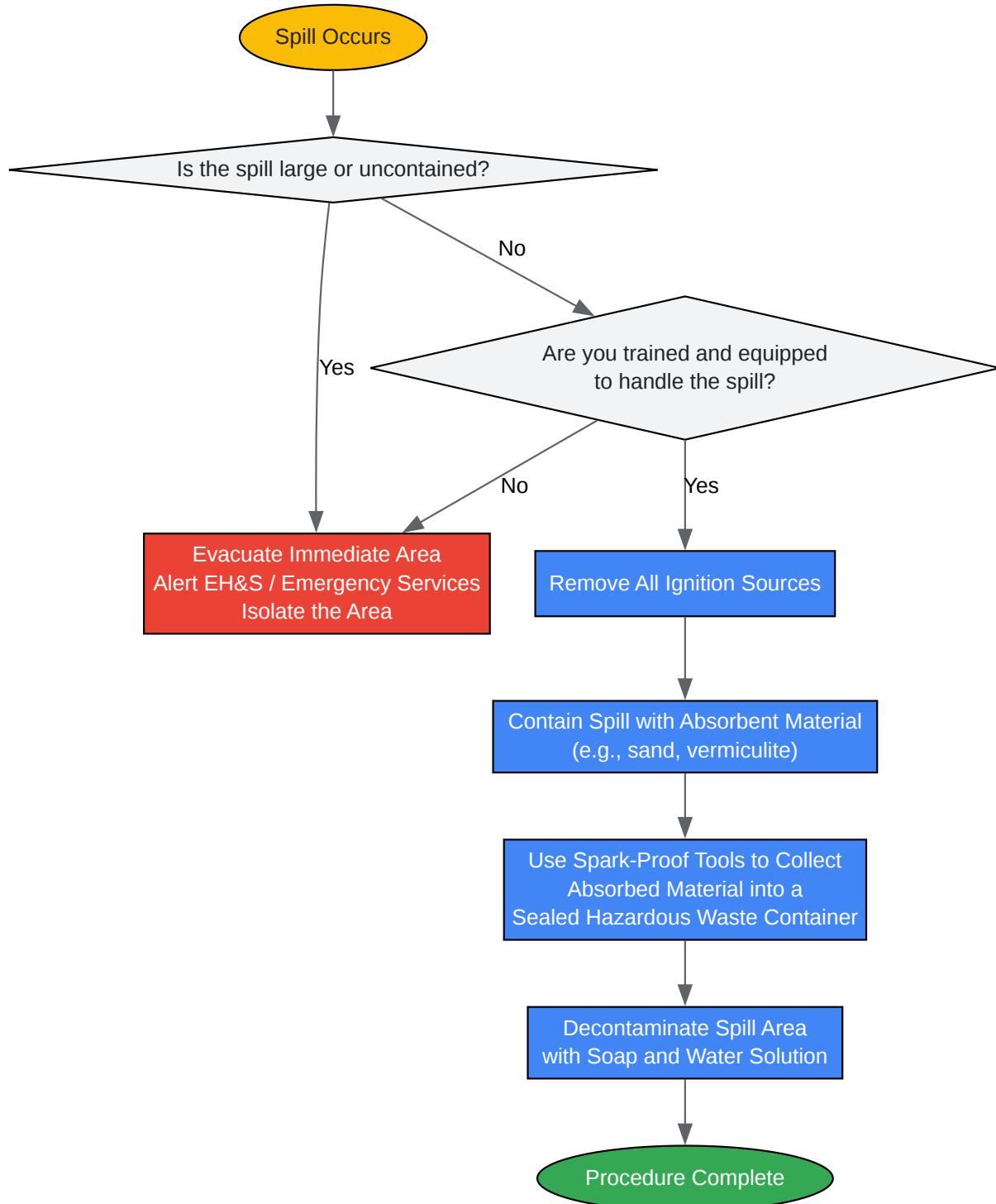
- Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][10] A storage temperature of 4°C is recommended.[3]
- Container: Keep the container tightly closed to prevent the escape of vapors and protect from moisture.[9][10]
- Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[9]
- Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. [9][10][13]

Waste Disposal

All waste containing **(2S,6S)-2,6-dimethylmorpholine** is considered hazardous.

- Containers: Collect all liquid waste in a properly labeled, sealed container. Do not mix with incompatible waste streams.
- Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers must be collected in a separate, sealed hazardous waste container for disposal.[5][7]
- Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[8]

Section 5: Emergency Procedures


Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First Aid Measures

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Seek immediate medical attention.[10]

- Skin Contact: Immediately remove all contaminated clothing.[9] Flush skin with plenty of water and soap for at least 15 minutes.[8][10] Seek immediate medical attention.[10]
- Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]
- Ingestion: Do NOT induce vomiting.[10][13] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[10]

Spill Response

[Click to download full resolution via product page](#)

Caption: Decision-making workflow for spill response.

Fire Response

- **Extinguishing Media:** Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[\[8\]](#) [\[9\]](#)[\[10\]](#) Water spray can be used to cool fire-exposed containers.[\[9\]](#)
- **Firefighter Protection:** A self-contained breathing apparatus (SCBA) and full protective gear are mandatory.[\[8\]](#)[\[10\]](#)
- **Explosion Hazard:** Vapors can form explosive mixtures with air.[\[13\]](#) Containers may explode when heated.[\[9\]](#) If a tank or large container is involved, isolate the area for 800 meters (1/2 mile) in all directions.[\[7\]](#)

Section 6: Applications in Research and Development

Understanding the utility of **(2S,6S)-2,6-dimethylmorpholine** provides context for its handling. It is primarily used as an optically pure compound in asymmetric synthesis. For instance, it can act as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction, and is later removed. This application is vital in drug discovery, where a single enantiomer of a drug often provides the desired therapeutic effect while the other may be inactive or even harmful. It is also used as an intermediate in the synthesis of more complex pharmaceutical ingredients.[\[1\]](#)

By adhering to the rigorous safety and handling protocols outlined in this guide, researchers can confidently and safely leverage the unique chemical properties of **(2S,6S)-2,6-dimethylmorpholine** to advance the frontiers of science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. products.bASF.com [products.bASF.com]

- 2. trans-2,6-Dimethylmorpholine | C6H13NO | CID 641501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. (2S,6S)-2,6-Dimethylmorpholine | CAS#:276252-73-4 | ChemsrC [chemsrc.com]
- 5. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2,6-DIMETHYL MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. cis-2,6-Dimethylmorpholine | CAS#:6485-55-8 | ChemsrC [chemsrc.com]
- 11. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: A Scientist's Perspective on (2S,6S)-2,6-dimethylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103887#safety-and-handling-guidelines-for-2s-6s-2-6-dimethylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com